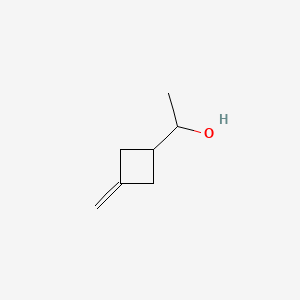
1-(3-Methylidenecyclobutyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylidenecyclobutyl)ethan-1-ol is an organic compound characterized by a cyclobutyl ring with a methylene group and an ethan-1-ol moiety. This compound is notable for its unique structure, which combines a strained cyclobutyl ring with a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylidenecyclobutyl)ethan-1-ol can be synthesized through various methods. One common route involves the cyclization of a suitable precursor, such as 3-methylidenecyclobutanone, followed by reduction to introduce the hydroxyl group. The reaction typically requires a strong base like sodium hydride (NaH) for cyclization and a reducing agent such as lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(3-Methylidenecyclobutyl)ethanone.
Reduction: 1-(3-Methylidenecyclobutyl)ethane.
Substitution: 1-(3-Methylidenecyclobutyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylidenecyclobutyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Methylidenecyclobutyl)ethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring’s strain can also induce unique reactivity, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylenecyclobutyl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Methylcyclobutyl)ethan-1-ol: Similar structure but without the methylene group.
Uniqueness: 1-(3-Methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both a strained cyclobutyl ring and a reactive hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-(3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h6-8H,1,3-4H2,2H3 |
InChI-Schlüssel |
FADVECQNJUSRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(=C)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


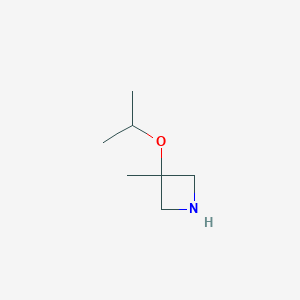
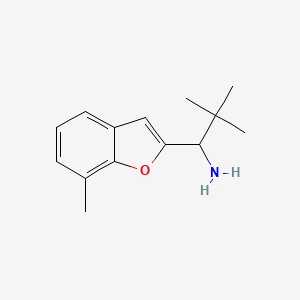
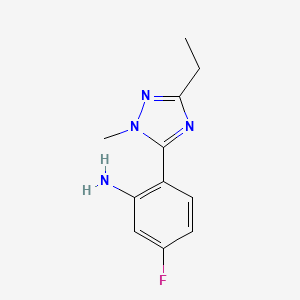
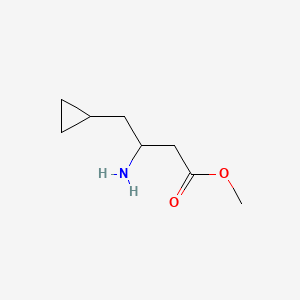
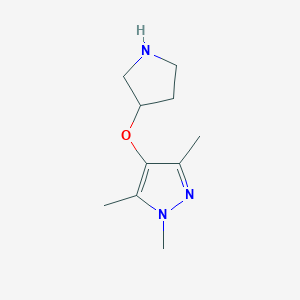
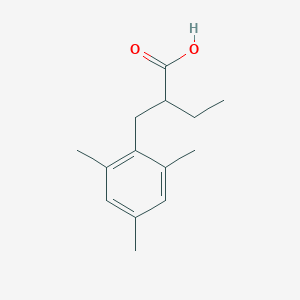
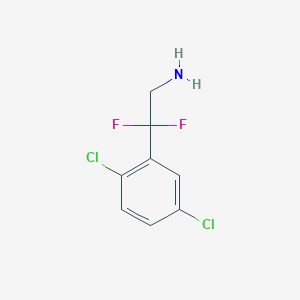
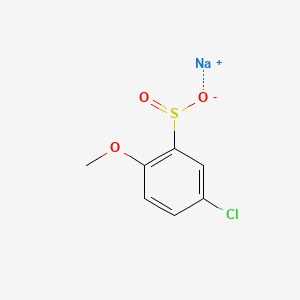
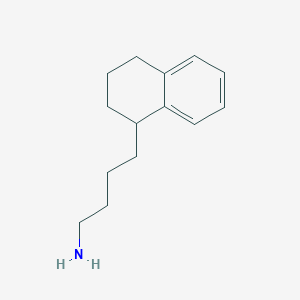
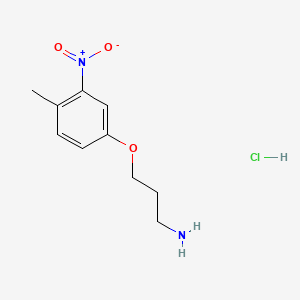
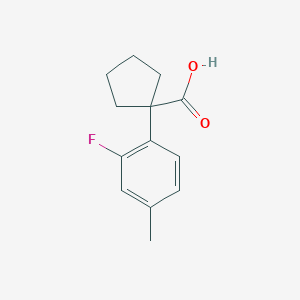
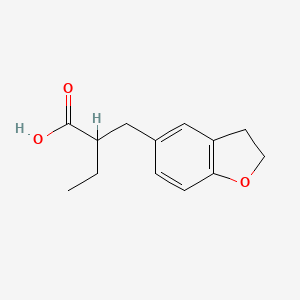

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
